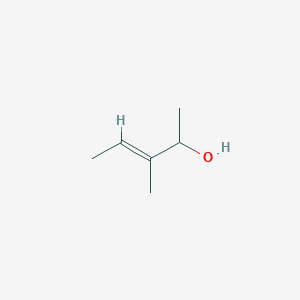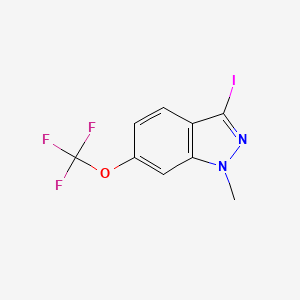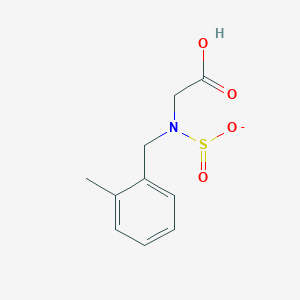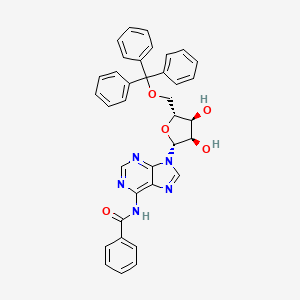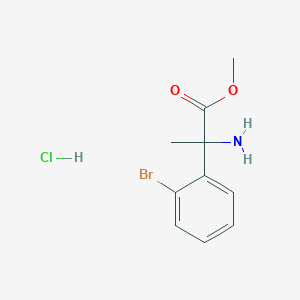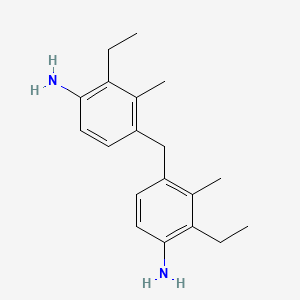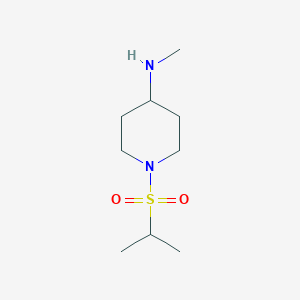![molecular formula C11H15N B13092826 (6R)-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-amine CAS No. 101692-74-4](/img/structure/B13092826.png)
(6R)-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6,7,8,9-Tetrahydro-5H-benzo7annulen-6-amine is a chiral amine compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,7,8,9-Tetrahydro-5H-benzo7annulen-6-amine typically involves the reduction of a precursor compound, such as a ketone or an imine, using chiral catalysts to ensure the desired enantiomer is obtained. Common reagents used in the synthesis include hydrogen gas and metal catalysts like palladium or platinum. The reaction conditions often involve elevated temperatures and pressures to facilitate the reduction process.
Industrial Production Methods
Industrial production of ®-6,7,8,9-Tetrahydro-5H-benzo7annulen-6-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of chiral catalysts in large-scale production is crucial to maintain the enantiomeric purity of the compound.
Chemical Reactions Analysis
Types of Reactions
®-6,7,8,9-Tetrahydro-5H-benzo7annulen-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, fully saturated amines, and various substituted derivatives.
Scientific Research Applications
®-6,7,8,9-Tetrahydro-5H-benzo7annulen-6-amine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-6,7,8,9-Tetrahydro-5H-benzo7annulen-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: Another bicyclic amine with potential biological activity.
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone: A heterocyclic compound with a similar bicyclic structure.
Uniqueness
®-6,7,8,9-Tetrahydro-5H-benzo7annulen-6-amine is unique due to its specific chiral configuration and the presence of an amine group, which allows for diverse chemical reactivity and potential biological activity. Its structure provides a distinct advantage in binding to specific molecular targets, making it a valuable compound in various research fields.
Properties
CAS No. |
101692-74-4 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(6R)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine |
InChI |
InChI=1S/C11H15N/c12-11-7-3-6-9-4-1-2-5-10(9)8-11/h1-2,4-5,11H,3,6-8,12H2/t11-/m1/s1 |
InChI Key |
MDVRGZASGHPBAG-LLVKDONJSA-N |
Isomeric SMILES |
C1C[C@H](CC2=CC=CC=C2C1)N |
Canonical SMILES |
C1CC(CC2=CC=CC=C2C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


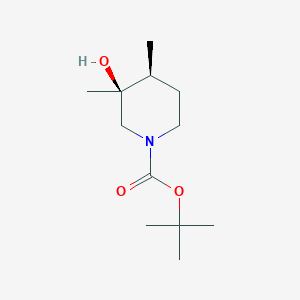
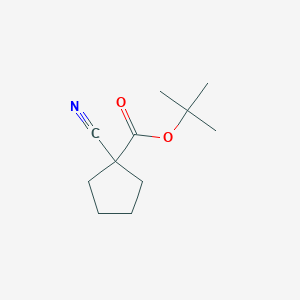
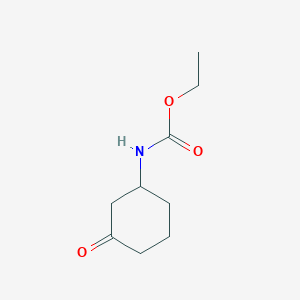


![Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13092788.png)
